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molecular formula C16H11F2N3S B8544424 5,6-Bis(4-fluorophenyl)-3-(methylsulfanyl)-1,2,4-triazine CAS No. 59663-52-4

5,6-Bis(4-fluorophenyl)-3-(methylsulfanyl)-1,2,4-triazine

Cat. No. B8544424
M. Wt: 315.3 g/mol
InChI Key: DYJFHYAIPUDNQK-UHFFFAOYSA-N
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Patent
US03979516

Procedure details

3-Mercapto-5,6-bis(4-fluorophenyl)-1,2,4-triazine, 16.6 g. (0.05 mole), was reacted with 7 g. (0.05 mole) of methyl iodide in 75 ml. of ethanol containing 2 g. (0.05 mole) of sodium hydroxide by the method of Example 4(B). The yield was 13.2 g. of 3-methylthio-5,6-bis(4-fluorophenyl)-1,2,4-triazine, mp about 132°-135°C., after crystallization from ethanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.05 mol
Type
reactant
Reaction Step Two
Quantity
0.05 mol
Type
reactant
Reaction Step Three
Quantity
2 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[N:3]=[N:4][C:5]([C:15]2[CH:20]=[CH:19][C:18]([F:21])=[CH:17][CH:16]=2)=[C:6]([C:8]2[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=2)[N:7]=1.[CH3:22]I.[OH-].[Na+]>C(O)C>[CH3:22][S:1][C:2]1[N:3]=[N:4][C:5]([C:15]2[CH:20]=[CH:19][C:18]([F:21])=[CH:17][CH:16]=2)=[C:6]([C:8]2[CH:9]=[CH:10][C:11]([F:14])=[CH:12][CH:13]=2)[N:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC=1N=NC(=C(N1)C1=CC=C(C=C1)F)C1=CC=C(C=C1)F
Step Two
Name
Quantity
0.05 mol
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0.05 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
2 g
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(0.05 mole), was reacted with 7 g
CUSTOM
Type
CUSTOM
Details
of 3-methylthio-5,6-bis(4-fluorophenyl)-1,2,4-triazine, mp about 132°-135°C., after crystallization from ethanol

Outcomes

Product
Name
Type
Smiles
CSC=1N=NC(=C(N1)C1=CC=C(C=C1)F)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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